3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
Overview
Description
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile , also known by its synonyms such as 3-1,2,3,6-tetrahydropyridin-4-yl-1H-indole and THP-indole , is a chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.269 g/mol . The structure of this compound consists of a fused indole ring system with a tetrahydro-4-pyridinyl group attached.
Scientific Research Applications
1. Synthesis and Cytotoxic Evaluation
A study by Radwan, Alminderej, and Awad (2020) explored the synthesis of novel tetrazolopyrimidine-6-carbonitrile compounds, similar in structure to 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile, and evaluated their cytotoxic activity against various human cancer cell lines. This research suggests potential applications in cancer treatment and drug development (Radwan, Alminderej, & Awad, 2020).
2. Crystal Structure Analysis
Venkateshan et al. (2019) conducted a study on the crystal structure of pyridine derivatives, including compounds similar to this compound. The research involved single crystal X-ray diffraction to understand the molecular structure and intermolecular interactions, which is crucial for the development of new pharmaceuticals (Venkateshan et al., 2019).
3. Synthesis of Indole-Substituted Pyridine Derivatives
A 2009 study by Zhao et al. detailed the synthesis of indole-containing pyridine derivatives, which are structurally related to the compound . Their method featured one-pot multicomponent reactions, highlighting efficient synthetic routes for complex organic compounds that could be beneficial in various fields including pharmaceutical chemistry (Zhao et al., 2009).
4. Synthesis of Spiro‐oxindole Derivatives
Alizadeh and Moafi (2015) reported the synthesis of spiro-oxindole derivatives, which is relevant to the synthesis of this compound. Their research focused on multi-component reactions in water, offering insights into eco-friendly and efficient synthetic methods for complex organic compounds (Alizadeh & Moafi, 2015).
5. Supramolecular Aggregation Studies
Low et al. (2007) explored the supramolecular aggregation of pyridine carbonitriles, closely related to the compound . Their research provides insight into the molecular interactions and crystal formation, which is significant for understanding the material properties of such compounds (Low et al., 2007).
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-10-1-2-12-13(9-17-14(12)7-10)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPFBDQUJAEQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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